(4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
CAS No.:
Cat. No.: VC16345838
Molecular Formula: C25H28ClNO5
Molecular Weight: 457.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28ClNO5 |
|---|---|
| Molecular Weight | 457.9 g/mol |
| IUPAC Name | (E)-N-[(2-chlorophenyl)methyl]-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
| Standard InChI | InChI=1S/C25H28ClNO5/c1-15(10-12-21(28)27-13-17-7-5-6-8-20(17)26)9-11-18-23(30-3)16(2)19-14-32-25(29)22(19)24(18)31-4/h5-9H,10-14H2,1-4H3,(H,27,28)/b15-9+ |
| Standard InChI Key | XYAGBWQLEWJTRV-OQLLNIDSSA-N |
| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=CC=C3Cl)OC |
| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=CC=C3Cl)OC |
Introduction
(4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a complex organic compound belonging to the class of amides. It features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The compound's structure includes a chlorobenzyl group and multiple methoxy substituents, enhancing its potential for various chemical interactions and biological effects.
Synthesis of (4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
The synthesis of this compound typically involves several key steps:
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Formation of the Benzofuran Core: Achieved through cyclization reactions involving phenolic derivatives.
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Functional Group Modifications: Introduction of methoxy and methyl groups via electrophilic aromatic substitution.
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Amide Bond Formation: The final step includes the reaction of the benzofuran derivative with an appropriate amine to form the amide bond.
Synthesis Steps Overview
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Benzofuran core formation | Phenolic derivatives, cyclization conditions |
| 2 | Functional group modifications | Methoxy and methyl groups, electrophilic aromatic substitution |
| 3 | Amide bond formation | Benzofuran derivative, amine, coupling reagents |
Chemical Reactivity and Potential Applications
The compound's reactivity can be attributed to its functional groups:
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Amide Bond: Can undergo hydrolysis under acidic or basic conditions.
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Double Bond: May participate in electrophilic addition reactions or polymerization.
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Chlorobenzyl Group: Can undergo nucleophilic substitution reactions.
Potential Applications
Given its structural characteristics, this compound may find applications in medicinal chemistry, particularly in the exploration of anti-inflammatory, antitumor, and antimicrobial effects.
Biological Activities and Research Findings
Compounds with similar structures have been reported to exhibit a range of biological activities. The benzofuran core is often associated with anti-inflammatory and anticancer properties, making this compound a candidate for further investigation in medicinal chemistry.
Biological Activity Comparison
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Mycophenolate Mofetil | Contains a benzofuran moiety | Immunosuppressive |
| 7-Methoxyflavone | Flavonoid structure with methoxy groups | Antioxidant |
| 5-Hydroxyflavone | Hydroxy-substituted flavonoid | Anticancer properties |
These compounds illustrate the diversity within this chemical class and highlight the unique aspects of (4E)-N-(2-chlorobenzyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide.
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